molecular formula C13H17Cl2NO2S B12188033 [(2,4-Dichlorophenyl)sulfonyl]cyclohexylmethylamine

[(2,4-Dichlorophenyl)sulfonyl]cyclohexylmethylamine

Cat. No.: B12188033
M. Wt: 322.2 g/mol
InChI Key: OCPSOZXXEGPAQN-UHFFFAOYSA-N
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Description

[(2,4-Dichlorophenyl)sulfonyl]cyclohexylmethylamine is an organic compound that features a sulfonyl group attached to a cyclohexylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4-Dichlorophenyl)sulfonyl]cyclohexylmethylamine typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with cyclohexylmethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[(2,4-Dichlorophenyl)sulfonyl]cyclohexylmethylamine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized further to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Cyclohexylmethylamine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

[(2,4-Dichlorophenyl)sulfonyl]cyclohexylmethylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2,4-Dichlorophenyl)sulfonyl]cyclohexylmethylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(4-Bromophenyl)sulfonyl]cyclohexylmethylamine
  • [(2,4-Dichlorophenyl)sulfonyl]glycinamide
  • [(4-Methylphenyl)sulfonyl]cyclohexylmethylamine

Uniqueness

[(2,4-Dichlorophenyl)sulfonyl]cyclohexylmethylamine is unique due to the presence of both the sulfonyl group and the cyclohexylmethylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17Cl2NO2S

Molecular Weight

322.2 g/mol

IUPAC Name

2,4-dichloro-N-cyclohexyl-N-methylbenzenesulfonamide

InChI

InChI=1S/C13H17Cl2NO2S/c1-16(11-5-3-2-4-6-11)19(17,18)13-8-7-10(14)9-12(13)15/h7-9,11H,2-6H2,1H3

InChI Key

OCPSOZXXEGPAQN-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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